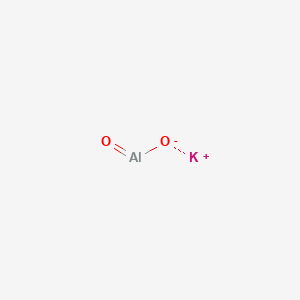
Potassium aluminate
Vue d'ensemble
Description
Potassium aluminate is an inorganic compound with the chemical formula K₂Al₂O₄. It is a significant chemical compound in various industries due to its versatile properties. This compound is formed through the reaction of potassium hydroxide and aluminum hydroxide. It exhibits both basic and amphoteric properties, making it useful in a wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium aluminate can be synthesized through the reaction between potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)₃). The reaction typically occurs in an aqueous solution, yielding this compound and water: [ 2KOH + Al(OH)₃ \rightarrow K₂Al₂O₄ + 2H₂O ]
Alternatively, this compound can be prepared by reacting aluminum metal with a hot, concentrated solution of potassium hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving aluminum hydroxide in a concentrated potassium hydroxide solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: It can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Strong Acids: Reacting this compound with strong acids, such as sulfuric acid, yields aluminum salts and potassium salts. For example: [ K₂Al₂O₄ + 2H₂SO₄ \rightarrow 2KAl(SO₄)₂ + 2H₂O ]
Strong Bases: Interaction with strong bases results in the formation of aluminates.
Major Products:
Aluminum Salts: When reacted with acids, this compound forms aluminum salts.
Hydrogen Gas: In the presence of reducing agents, this compound may react exothermically to release hydrogen gas.
Applications De Recherche Scientifique
Potassium aluminate has a wide range of applications in scientific research and industry:
Water Treatment: It is used as a coagulant and flocculating agent in water purification processes, helping to remove impurities from water.
Construction Industry: this compound is used as an accelerating admixture in concrete and cement, speeding up the hardening and setting process, especially in cold weather conditions.
Textile Industry: It serves as a mordant in the textile industry, facilitating the bonding of dyes to fibers and ensuring vibrant and long-lasting colors on fabrics.
Paper Production: In the paper-making industry, this compound improves the quality of paper by strengthening the fibers and increasing resistance to heat, light, and mechanical wear.
Chemical Industry: It acts as a catalyst in various chemical processes, speeding up reactions without being consumed.
Mécanisme D'action
The mechanism of action of potassium aluminate involves its ability to interact with other compounds and facilitate chemical reactions. In water treatment, for example, this compound induces coagulation by neutralizing the charges on particles, causing them to coalesce and settle out of the water. This process is crucial for removing impurities and clarifying water .
Comparaison Avec Des Composés Similaires
Potassium aluminate can be compared with other aluminate compounds such as sodium aluminate and calcium aluminate:
Sodium Aluminate (NaAlO₂): Similar to this compound, sodium aluminate is used in water treatment and as a catalyst.
Calcium Aluminate (CaAl₂O₄): Calcium aluminate is primarily used in the production of refractory materials and cements.
Uniqueness: this compound’s unique properties, such as its high solubility in water and its ability to act as both a base and an acid, make it particularly valuable in specific industrial applications where other aluminates may not be as effective .
Propriétés
IUPAC Name |
potassium;oxido(oxo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2O/q;+1;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOIJEARBNBHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065143 | |
| Record name | Aluminium potassium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.079 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-63-3 | |
| Record name | Potassium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate (AlO21-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium potassium dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium potassium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)



![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)





